molecular formula C11H12N2O B13933055 2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine

2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine

Cat. No.: B13933055
M. Wt: 188.23 g/mol
InChI Key: OUHITQYQFYIYFH-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery due to their broad substrate scope and functionalization potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a condensation reaction between 2-aminophenol and aldehydes can be catalyzed by pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine include other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. For example, the presence of the N,N-dimethylethenamine group may enhance its solubility and reactivity compared to other benzoxazole derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-N,N-dimethylethenamine

InChI

InChI=1S/C11H12N2O/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3

InChI Key

OUHITQYQFYIYFH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=NC2=CC=CC=C2O1

Origin of Product

United States

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